molecular formula C14H10ClN3OS B11621703 8-(4-chlorophenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile

8-(4-chlorophenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile

Cat. No.: B11621703
M. Wt: 303.8 g/mol
InChI Key: KCNBYJLHYHDGMM-UHFFFAOYSA-N
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Description

8-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBONITRILE is a heterocyclic compound that features a pyrimido[2,1-b][1,3]thiazine core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBONITRILE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea and cyanoacetamide in the presence of a base such as sodium ethoxide. The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired pyrimido[2,1-b][1,3]thiazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

8-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBONITRILE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBONITRILE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrimido[2,1-b][1,3]thiazine core with a chlorophenyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H10ClN3OS

Molecular Weight

303.8 g/mol

IUPAC Name

8-(4-chlorophenyl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile

InChI

InChI=1S/C14H10ClN3OS/c15-10-4-2-9(3-5-10)12-11(8-16)13(19)18-6-1-7-20-14(18)17-12/h2-5H,1,6-7H2

InChI Key

KCNBYJLHYHDGMM-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C(=C(N=C2SC1)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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